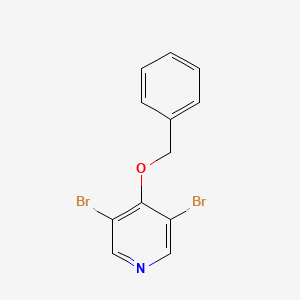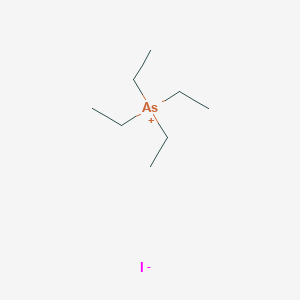
Tetraethylarsanium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethylarsanium iodide is an organoarsenic compound with the chemical formula (C2H5)4AsI It is a quaternary arsenic compound where the central arsenic atom is bonded to four ethyl groups and one iodide ion
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraethylarsanium iodide can be synthesized through the reaction of tetraethylarsanium chloride with sodium iodide in an organic solvent such as acetone. The reaction proceeds as follows:
(C2H5)4AsCl+NaI→(C2H5)4AsI+NaCl
The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetraethylarsanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetraethylarsanium oxide.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reactions with halide salts or nucleophiles like thiols can lead to substitution products.
Major Products Formed
Oxidation: Tetraethylarsanium oxide.
Reduction: Lower oxidation state arsenic compounds.
Substitution: Various substituted tetraethylarsanium compounds depending on the nucleophile used.
Scientific Research Applications
Tetraethylarsanium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which tetraethylarsanium iodide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Tetraethylammonium iodide: Similar in structure but with a nitrogen atom instead of arsenic.
Tetramethylarsanium iodide: Similar but with methyl groups instead of ethyl groups.
Tetraethylphosphonium iodide: Similar but with a phosphorus atom instead of arsenic.
Uniqueness
Tetraethylarsanium iodide is unique due to the presence of the arsenic atom, which imparts distinct chemical properties compared to its nitrogen and phosphorus analogs. The larger atomic radius and different electronic configuration of arsenic result in variations in reactivity and interaction with other molecules.
Properties
CAS No. |
2185-81-1 |
|---|---|
Molecular Formula |
C8H20AsI |
Molecular Weight |
318.07 g/mol |
IUPAC Name |
tetraethylarsanium;iodide |
InChI |
InChI=1S/C8H20As.HI/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
YEFZWQZXZVQKSS-UHFFFAOYSA-M |
Canonical SMILES |
CC[As+](CC)(CC)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


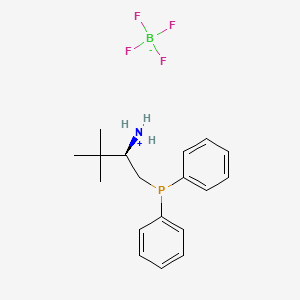
![(2S)-N-[(2S)-1-amino-1-oxohexan-2-yl]-1-[(2R)-1-[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-benzamidopropanoyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14754977.png)

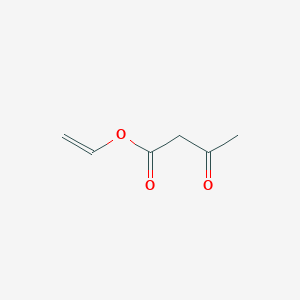


![ethyl N-[(ethoxycarbonylamino)-(2-nitrophenyl)methyl]carbamate](/img/structure/B14754987.png)
![3,9-Dioxapentacyclo[6.4.0.0~2,7~.0~4,11~.0~5,10~]dodecane](/img/structure/B14755011.png)
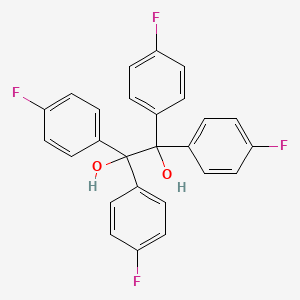
![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14755020.png)
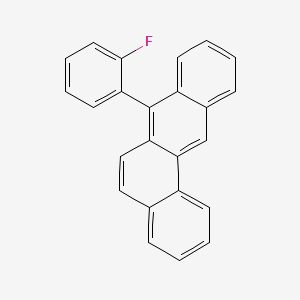
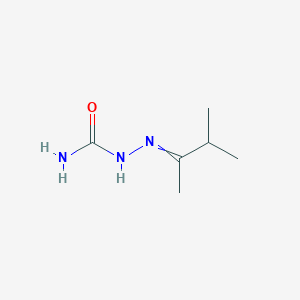
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[(3,4,8,8-tetramethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetamide](/img/structure/B14755025.png)
